molecular formula C11H10N2O3 B2873234 Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2248385-44-4

Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2873234
CAS RN: 2248385-44-4
M. Wt: 218.212
InChI Key: NYRYMHZIOVTGCL-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate” is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It has a chemical formula of C10H8N2O3 and a molecular weight of 204.18 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate” has a predicted density of 1.34±0.1 g/cm3 . Other physical and chemical properties are not explicitly mentioned in the search results.

properties

IUPAC Name

methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-8(11(15)16-2)5-13-9(6-14)4-12-10(7)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRYMHZIOVTGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate

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